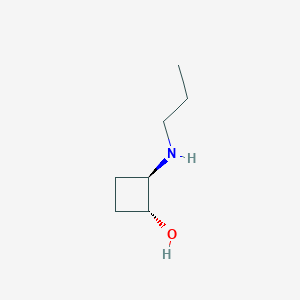

trans-2-(Propylamino)cyclobutan-1-ol

Vue d'ensemble

Description

“trans-2-(Propylamino)cyclobutan-1-ol” is a cyclobutane derivative. Cyclobutane is a type of cycloalkane (a hydrocarbon containing carbon atoms arranged in a ring) with four carbon atoms . The “trans-2-(Propylamino)” part indicates that there is a propylamine group attached to the second carbon atom in the cyclobutane ring .

Molecular Structure Analysis

The molecule likely has a four-membered ring structure characteristic of cyclobutanes. The “trans” configuration suggests that the propylamine group and the hydroxyl group are on opposite sides of the cyclobutane ring .Chemical Reactions Analysis

Cyclobutanes can undergo a variety of reactions, including ring-opening reactions . The presence of the amine and alcohol functional groups also opens up possibilities for reactions such as condensation, substitution, and more.Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on factors like its molecular structure and the functional groups present. Cyclobutanes are generally stable, though less so than other cycloalkanes due to the strain in the four-membered ring .Applications De Recherche Scientifique

Stereochemical Studies and Mechanism Insights

Stereochemical studies have highlighted the specific reactions and stereoselectivity associated with compounds similar to trans-2-(Propylamino)cyclobutan-1-ol. Research indicates stereospecific reactions in favor of certain cycloadducts, attributing observed stereoselectivity to steric kinetic isotope effects. Such insights are crucial for understanding the stepwise mechanisms in chemical reactions involving cyclobutane derivatives, providing a foundation for developing stereoselective synthesis methods (Vassilikogiannakis et al., 2000).

Synthesis and Molecular Structure of Cyclobutane Derivatives

The synthesis and characterization of cyclobutane diamines, including their structural analysis through X-ray diffraction, have been explored as they serve as valuable building blocks in drug discovery. These studies contribute to the development of novel synthetic approaches for constructing cyclobutane rings, enhancing our capability to produce sterically constrained diamine derivatives for pharmaceutical applications (Radchenko et al., 2010).

Development of Rigid Analogs for Drug Molecules

Research into the synthesis of trans-1,2-diaminocyclobutane, aiming at creating trans-fused rigid analogs of known therapeutic agents, exemplifies the direct application of cyclobutane derivatives in medicinal chemistry. This highlights the potential of cyclobutane-containing compounds in the design and synthesis of novel drug candidates with enhanced properties (Vergne et al., 1996).

Orientations Futures

Propriétés

IUPAC Name |

(1R,2R)-2-(propylamino)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-5-8-6-3-4-7(6)9/h6-9H,2-5H2,1H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXAVOZGKJLGJO-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@@H]1CC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R,2R)-2-fluorocyclopentyl]-3,5-dimethylaniline](/img/structure/B1492364.png)

![(s)-4-(3-((2-(6-Methoxypyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3h-imidazo[4,5-b]pyridin-6-yl)-2-methylbut-3-yn-2-amine](/img/structure/B1492367.png)

![(3,3-Dimethylbutan-2-yl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1492368.png)

![(3,3-Dimethylbutan-2-yl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B1492369.png)

![N-[2-(4-bromophenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1492371.png)

![(1S,2R)-2-[2-(2-chlorophenyl)ethynyl]cyclohexan-1-ol](/img/structure/B1492378.png)